![molecular formula C26H21N3O B11705914 3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)
3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is an organic compound that features a carbazole moiety linked to a naphthalene derivative through a hydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with a naphthalene aldehyde derivative under reflux conditions in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
科学的研究の応用
3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide has several scientific research applications:
Organic Electronics: The compound can be used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: Its photophysical properties make it suitable for use in photonic devices, such as lasers and optical sensors.
Medicinal Chemistry:
Industrial Applications: It can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.
作用機序
The mechanism by which 3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide exerts its effects depends on its specific application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes within the device.
In Photonics: It acts as a light-emitting material, absorbing and emitting photons at specific wavelengths.
In Medicinal Chemistry: The compound may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, or hydrophobic interactions, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
9H-Carbazole: A parent compound with a similar core structure but lacking the hydrazide and naphthalene moieties.
Naphthalene Derivatives: Compounds with a naphthalene core, such as naphthalene-1-carbaldehyde, which can be used as precursors in the synthesis of the target compound.
Hydrazide Derivatives: Compounds containing the hydrazide functional group, which can undergo similar condensation reactions.
Uniqueness
3-(9H-carbazol-9-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is unique due to its combination of carbazole, hydrazide, and naphthalene moieties, which confer distinct electronic, photophysical, and chemical properties
特性
分子式 |
C26H21N3O |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
3-carbazol-9-yl-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C26H21N3O/c30-26(28-27-18-20-10-7-9-19-8-1-2-11-21(19)20)16-17-29-24-14-5-3-12-22(24)23-13-4-6-15-25(23)29/h1-15,18H,16-17H2,(H,28,30)/b27-18+ |
InChIキー |
GJLJAQVKILZFKN-OVVQPSECSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)
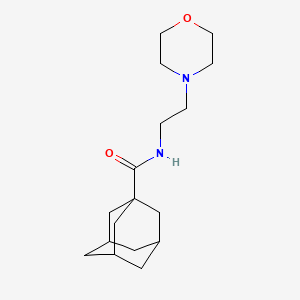

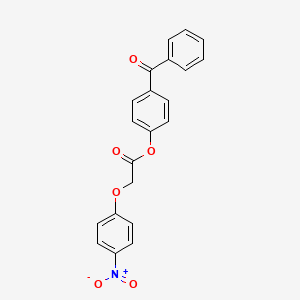
![2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11705869.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11705877.png)
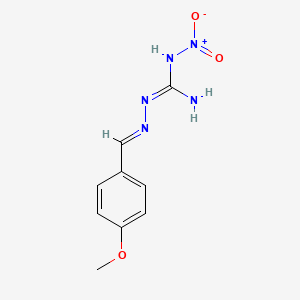
![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705887.png)



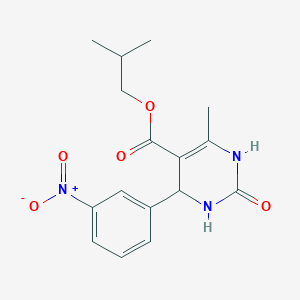
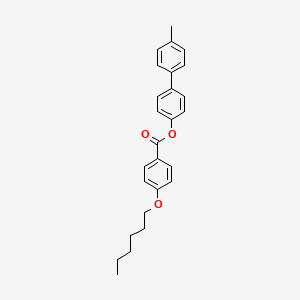
![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)
